Product packaging for Flunarizine-d8 Dihydrochloride(Cat. No.:CAS No. 1415586-83-2)

Flunarizine-d8 Dihydrochloride

Cat. No.: B584704
CAS No.: 1415586-83-2
M. Wt: 412.554
InChI Key: SMANXXCATUTDDT-XSAGKOFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Rationale for Deuteration in Drug Discovery and Development Research

Deuteration, the substitution of hydrogen (¹H) with its stable isotope deuterium (B1214612) (²H or D), is a prominent strategy in pharmaceutical science. nih.govnih.gov This seemingly minor atomic alteration can have profound effects on a molecule's properties, primarily due to the "kinetic isotope effect" (KIE). nih.govportico.orgnih.gov The carbon-deuterium (C-D) bond is stronger and has a lower vibrational frequency than the corresponding carbon-hydrogen (C-H) bond. musechem.com Consequently, breaking a C-D bond requires more energy, making it more resistant to chemical and enzymatic cleavage. portico.orgmusechem.com

The core principle of deuterium labeling lies in its ability to act as a tracer without significantly altering the fundamental chemical and biological properties of the parent molecule. chem-station.comcreative-proteomics.com Because deuterium and hydrogen have the same number of protons and electrons, their chemical reactivity is very similar. wikipedia.org This means a deuterated drug will generally interact with its biological target (e.g., receptors, enzymes) in the same way as its non-labeled counterpart. acs.org

The applications of this principle are wide-ranging. In mechanistic studies, deuterium labeling helps elucidate complex reaction pathways. chem-station.comsimsonpharma.com In metabolic studies, it allows researchers to track the fate of a drug in the body, identifying how and where it is broken down. simsonpharma.comacs.org This is achieved by analyzing samples using mass spectrometry, a technique that can easily distinguish between the deuterated compound and its non-deuterated form due to the mass difference. nih.govmusechem.com

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative bioanalysis, especially in methods utilizing liquid chromatography-mass spectrometry (LC-MS). nih.govscispace.comchromatographyonline.com Quantitative analysis aims to determine the precise concentration of a substance (analyte) in a biological sample, such as plasma or urine. clearsynth.comresearchgate.net This process is fraught with potential for variability arising from sample preparation, extraction, and instrument response. scispace.comlgcstandards.com

A deuterated analog of the analyte is the ideal internal standard. researchgate.netwaters.com It is added to the sample at a known concentration at the very beginning of the analytical process. lgcstandards.com Because it is nearly identical to the analyte, it experiences the same losses during extraction and the same variations in ionization within the mass spectrometer. scispace.comwaters.com By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can correct for these variations, leading to highly accurate and precise quantification. lgcstandards.comwaters.com This approach helps to compensate for "matrix effects," where other components in the biological sample can interfere with the measurement of the analyte. clearsynth.comwaters.com

Significance of Flunarizine-d8 Dihydrochloride as a Research Standard

Flunarizine (B1672889) is a drug known to block calcium and sodium ion channels and also acts as a D2 dopamine (B1211576) receptor antagonist. medchemexpress.com Its deuterated form, this compound, serves as a prime example of a stable isotope-labeled compound designed specifically for research purposes. lgcstandards.comemerypharma.com

In bioanalytical science, the accurate measurement of drugs like flunarizine in biological fluids is essential for pharmacokinetic studies. researchgate.netnih.gov These studies determine how a drug is absorbed, distributed, metabolized, and excreted (ADME). acs.org High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for this purpose, offering high sensitivity and selectivity. researchgate.netajpaonline.com

The use of this compound as an internal standard is crucial for the development and validation of robust LC-MS/MS methods for quantifying flunarizine. researchgate.netnih.gov For instance, in a study determining the free fraction of flunarizine in human plasma, a similar deuterated analog (flunarizine-d4) was used as the internal standard to ensure the accuracy of the measurements. nih.gov The mass spectrometer can be programmed to specifically monitor the mass-to-charge transitions for both flunarizine (e.g., m/z 405.2→203.2) and its deuterated counterpart (e.g., for Flunarizine-d8, m/z 413.1→203.2), allowing for precise differentiation and quantification. researchgate.net

In preclinical investigations, which encompass all research before a drug is tested in humans, this compound serves as a critical reference material. These early-stage studies involve in vitro experiments and animal models to understand a drug's mechanism of action, efficacy, and metabolic fate. nih.govacs.org

The availability of a well-characterized, high-purity deuterated standard like this compound is essential for these investigations. lgcstandards.com It enables researchers to develop reliable analytical methods to measure flunarizine concentrations in various biological matrices from these preclinical models. This data is fundamental for correlating drug exposure levels with pharmacological effects and for making informed decisions about the potential of a drug candidate to move forward in the development pipeline. The use of such standards ensures the consistency and comparability of data generated across different experiments and laboratories.

Properties

CAS No.

1415586-83-2

Molecular Formula

C26H26F2N2

Molecular Weight

412.554

IUPAC Name

1-[bis(4-fluorophenyl)methyl]-2,2,3,3,5,5,6,6-octadeuterio-4-[(E)-3-phenylprop-2-enyl]piperazine

InChI

InChI=1S/C26H26F2N2/c27-24-12-8-22(9-13-24)26(23-10-14-25(28)15-11-23)30-19-17-29(18-20-30)16-4-7-21-5-2-1-3-6-21/h1-15,26H,16-20H2/b7-4+/i17D2,18D2,19D2,20D2

InChI Key

SMANXXCATUTDDT-XSAGKOFCSA-N

SMILES

C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=C(C=C3)F)C4=CC=C(C=C4)F

Synonyms

1-[Bis(4-fluorophenyl)methyl]-4-[(2E)-3-phenyl-2-propen-1-yl]piperazine-d8 Hydrochloride;  Dinaplex-d8;  Flugeral-d8;  Flunagen-d8;  Flunarl-d8;  Fluxarten-d8;  Gradient-d8;  Issium-d8;  Mondus-d8;  R 14950-d8; 

Origin of Product

United States

Synthesis and Isotopic Characterization of Flunarizine D8 Dihydrochloride

Academic Approaches to Deuterated Compound Synthesis

The synthesis of deuterated compounds is a specialized field within organic chemistry that has gained significant traction due to the utility of these molecules in mechanistic studies, pharmaceutical research, and as analytical standards. mdpi.comscielo.org.mx

General Methodologies for Deuterium (B1214612) Incorporation

Several established methodologies are employed in academic and research laboratories to introduce deuterium into organic molecules. The choice of method depends on the target molecule's structure, the desired position of the deuterium atoms, and the availability of starting materials.

Common strategies include:

Hydrogen-Deuterium (H-D) Exchange: This is one of the most direct methods, involving the exchange of hydrogen atoms for deuterium. This can be catalyzed by acids, bases, or metals. mdpi.comacs.org For instance, active hydrogens on carbons adjacent to carbonyl groups can be exchanged using a deuterated solvent like D₂O in the presence of a base. Metal catalysts, such as palladium or platinum, can facilitate the exchange on aromatic rings or other C-H bonds. mdpi.comgoogle.com

Reduction with Deuterated Reagents: Unsaturated functional groups like carbonyls, esters, alkenes, and alkynes can be reduced using deuterium-delivering reagents. researchgate.net Reagents such as sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are powerful tools for incorporating deuterium at specific sites. researchgate.net

Synthesis from Deuterated Precursors: A highly controlled method involves building the target molecule from smaller, commercially available deuterated starting materials. This "bottom-up" approach allows for precise placement of deuterium atoms within the final structure. researchgate.net

Photochemical and Electrolytic Methods: Emerging techniques utilize light or electricity to promote deuteration, often under milder conditions than traditional methods. rsc.orgnih.gov

While the specific synthetic route for Flunarizine-d8 is often proprietary, it would likely involve a multi-step process utilizing one or more of these general methodologies to selectively replace eight specific hydrogen atoms with deuterium.

Strategic Deuteration for Specific Research Objectives

The placement of deuterium atoms within a molecule is rarely arbitrary; it is a strategic decision driven by the intended application of the compound.

Improving Metabolic Stability (Kinetic Isotope Effect): One of the most significant applications of deuteration in drug discovery is to enhance a drug's metabolic stability. nbinno.comjuniperpublishers.com The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. mdpi.comnih.gov If the cleavage of a C-H bond is the rate-limiting step in a drug's metabolism (often mediated by cytochrome P450 enzymes), replacing that hydrogen with deuterium can slow down the metabolic process. nih.govnih.gov This phenomenon, known as the kinetic isotope effect, can lead to a longer drug half-life, potentially allowing for lower or less frequent dosing. juniperpublishers.comnih.gov This can also sometimes reduce the formation of toxic metabolites. juniperpublishers.comnih.gov

Use as a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the primary objective for the synthesis of Flunarizine-d8 Dihydrochloride. In quantitative analysis, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate results. clearsynth.comtexilajournal.com An ideal internal standard behaves identically to the analyte (the substance being measured) during sample extraction, chromatography, and ionization, but is distinguishable by the detector. scispace.com Flunarizine-d8 fits this role perfectly for the quantification of Flunarizine (B1672889). It co-elutes with Flunarizine but is easily distinguished by its higher mass, allowing it to compensate for variations in sample processing and instrument response. texilajournal.com

Analytical Techniques for Isotopic Purity and Enrichment Validation

Following synthesis, it is critical to confirm the structural integrity of the molecule and validate the success of the deuteration process. This involves determining the isotopic enrichment (the percentage of molecules that contain the desired number of deuterium atoms) and the isotopic purity (the absence of partially or incorrectly labeled molecules). rsc.org

High-Resolution Mass Spectrometry for Isotopic Confirmation

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of deuterated compounds. nih.govnih.gov It provides two essential pieces of information: confirmation of mass and calculation of isotopic enrichment.

HRMS instruments can measure the mass-to-charge ratio (m/z) of an ion with extremely high precision. This allows for the unambiguous confirmation that the desired number of deuterium atoms has been incorporated. Since a deuterium atom is heavier than a protium (B1232500) (hydrogen) atom, the mass of Flunarizine-d8 will be significantly higher than that of unlabeled Flunarizine. By comparing the measured accurate mass to the theoretical calculated mass, the success of the synthesis is confirmed. nih.gov

Furthermore, by analyzing the isotopic distribution pattern in the mass spectrum, the isotopic enrichment can be calculated. rsc.orgnih.gov The relative intensities of the ion corresponding to the fully deuterated compound (d8) versus those of partially deuterated (d1-d7) or unlabeled (d0) versions are used to determine the percentage of isotopic enrichment. rsc.orgalmacgroup.com

PropertyFlunarizine DihydrochlorideThis compound
Molecular FormulaC₂₆H₂₈Cl₂F₂N₂C₂₆H₂₀D₈Cl₂F₂N₂
Monoisotopic Mass476.1644 g/mol484.2148 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Position and Abundance

While HRMS confirms that the correct number of deuterium atoms have been added, Nuclear Magnetic Resonance (NMR) spectroscopy is used to determine their precise location within the molecule and to provide an independent measure of isotopic abundance. rsc.orgnih.gov

Two main NMR techniques are employed:

Proton (¹H) NMR: In a ¹H NMR spectrum of a deuterated compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or significantly decrease in intensity. This provides clear evidence of where the deuteration has occurred.

Deuterium (²H) NMR: This technique directly observes the deuterium nuclei. A ²H NMR spectrum will show signals only at the positions where deuterium has been incorporated. wikipedia.orgmagritek.com The chemical shift range is similar to that of ¹H NMR, making it relatively straightforward to assign the signals and confirm the specific sites of labeling. sigmaaldrich.com Quantitative ²H NMR can also be used to determine the site-specific deuterium abundance. acs.orgrug.nl

Together, these NMR methods provide a comprehensive picture of the deuteration pattern, confirming the structural integrity and regiochemistry of the synthesized this compound. rsc.org

Advanced Bioanalytical Methodologies Utilizing Flunarizine D8 Dihydrochloride

Development of Quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays

The development of a robust LC-MS/MS assay is a multi-step process that involves optimizing sample extraction, chromatographic separation, and mass spectrometric detection. Flunarizine-d8 Dihydrochloride is an ideal internal standard (IS) for the quantification of Flunarizine (B1672889) in biological samples such as plasma. nih.govresearchgate.netsemanticscholar.org In tandem mass spectrometry, quantification is typically performed using Multiple Reaction Monitoring (MRM), which provides high selectivity and sensitivity. For Flunarizine, the transition of the precursor ion to a product ion is monitored, for example, at m/z 405.2 → 203.2. nih.govresearchgate.netsemanticscholar.org Simultaneously, the corresponding transition for the deuterated internal standard, Flunarizine-d8, is monitored at m/z 413.1 → 203.2. nih.govresearchgate.netsemanticscholar.org The shared product ion (m/z 203.2) arises from a common fragmentation pathway, while the precursor ion difference reflects the mass increase from the eight deuterium (B1214612) atoms.

The primary goal of sample preparation is to extract the analyte and internal standard from the biological matrix (e.g., plasma, urine, tissue homogenates) while removing endogenous interferences like proteins, salts, and phospholipids that can compromise the assay's performance. labrulez.com The choice of technique depends on the required cleanliness, throughput, and the physicochemical properties of the analyte.

Liquid-liquid extraction (LLE) is a widely used technique for the purification of Flunarizine from plasma samples. nih.govnih.govresearchgate.net This method partitions compounds based on their relative solubilities in two immiscible liquid phases, typically an aqueous sample and an organic solvent. Optimization is key to maximizing recovery and minimizing the extraction of interfering substances.

Key optimization parameters include:

pH of the Aqueous Phase: Flunarizine is a basic compound. Adjusting the plasma sample to an acidic pH ensures that the molecule is ionized and remains in the aqueous phase, while basic or neutral conditions render it more non-polar, facilitating its extraction into an organic solvent. nih.govresearchgate.net

Choice of Organic Solvent: The solvent's polarity must be tailored to the analyte. A variety of solvents, such as ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures thereof, are commonly tested to find the one providing the highest extraction efficiency for both Flunarizine and Flunarizine-d8.

Extraction Volume and Time: The ratio of organic solvent to plasma and the duration of mixing (e.g., vortexing) are optimized to ensure complete partitioning of the analyte into the organic phase. One study reported a mean extraction recovery for Flunarizine of 98.85% using LLE under acidic conditions. nih.govresearchgate.net

Table 1: Example of LLE Optimization Parameters for Flunarizine Extraction from Human Plasma

Parameter Condition Rationale
Sample Volume 100 µL Human Plasma Standard volume for high-throughput analysis. nih.govresearchgate.net
pH Adjustment Acidic Conditions Ensures analyte stability and facilitates partitioning. nih.govresearchgate.net
Extraction Solvent Not specified in abstract, but typically ethers or acetates Chosen for high partition coefficient and minimal emulsion formation.
Internal Standard Flunarizine-d8 Added prior to extraction to correct for variability. nih.govresearchgate.net
Mixing Vortexing Ensures thorough mixing of aqueous and organic phases.
Separation Centrifugation Separates the organic layer containing the analyte from the aqueous layer.

| Evaporation/Reconstitution | Dry down under nitrogen, reconstitute in mobile phase | Concentrates the sample and ensures compatibility with the LC system. |

Solid-phase extraction (SPE) offers a more selective alternative to LLE by utilizing a solid sorbent packed into a cartridge or a 96-well plate to isolate analytes from a liquid sample. nih.govsigmaaldrich.com The methodology involves conditioning the sorbent, loading the sample, washing away interferences, and finally eluting the analyte of interest with a strong solvent.

For a basic compound like Flunarizine, common SPE strategies include:

Reversed-Phase SPE: Utilizes a non-polar sorbent (e.g., C18) that retains the non-polar Flunarizine from the aqueous biological matrix. Interferences are washed away with a weak polar solvent, and the analyte is eluted with a strong non-polar solvent like methanol or acetonitrile.

Ion-Exchange SPE: This approach uses a sorbent with charged functional groups. For Flunarizine, a cation-exchange sorbent would be used, which retains the positively charged analyte under acidic conditions. The elution is then achieved by changing the pH or increasing the ionic strength of the elution solvent to disrupt the electrostatic interaction. sigmaaldrich.com

SPE can provide cleaner extracts than LLE, leading to reduced matrix effects and improved assay sensitivity. nih.gov

Protein precipitation is the fastest and simplest sample preparation method, making it suitable for high-throughput screening. chromatographyonline.comchromatographytoday.com The technique involves adding a water-miscible organic solvent, typically acetonitrile or methanol, to the plasma sample in a specific ratio (e.g., 3:1 solvent to plasma). labrulez.com The high concentration of the organic solvent denatures and precipitates the plasma proteins. Following centrifugation or filtration, the supernatant containing the analyte and the internal standard is collected for LC-MS/MS analysis. chromatographyonline.comchromatographytoday.com

While rapid, PPT is the least selective method and can result in significant matrix effects due to the co-extraction of endogenous phospholipids and other small molecules. chromatographyonline.com However, for some assays, the speed and simplicity of PPT outweigh the need for extensive cleanup, especially when a co-eluting deuterated internal standard like Flunarizine-d8 is used to compensate for matrix variability.

The core principle of using a stable isotope-labeled internal standard is that it behaves chemically and physically identically to the analyte. In liquid chromatography, this translates to the expectation that the deuterated analog (Flunarizine-d8) will co-elute with the non-deuterated analyte (Flunarizine). nih.govsigmaaldrich.com This co-elution is crucial for the accurate correction of variations that can occur during the analytical run.

However, a phenomenon known as the "chromatographic isotope effect" can sometimes lead to a slight separation between the deuterated and non-deuterated compounds. researchgate.netmdpi.com This effect is generally more pronounced in gas chromatography but can be observed in liquid chromatography. It arises because deuterium atoms are slightly larger and form slightly stronger bonds than protium (B1232500) (hydrogen) atoms, which can subtly alter the molecule's interaction with the stationary phase of the chromatography column. In most reversed-phase LC methods, this effect is minimal, and near-perfect co-elution is achieved.

The primary strategy for mitigating matrix effects in LC-MS/MS is the use of a co-eluting stable isotope-labeled internal standard. chromatographyonline.com Matrix effects occur when co-eluting endogenous compounds from the sample interfere with the ionization of the analyte in the mass spectrometer's ion source, causing either ion suppression or enhancement. nih.gov This can lead to inaccurate quantification.

Because Flunarizine-d8 co-elutes with Flunarizine, it experiences the same degree of ion suppression or enhancement at the same point in time. chromatographyonline.com When the peak area ratio of the analyte to the internal standard is calculated, the variability caused by the matrix effect is cancelled out, leading to an accurate result.

Optimization of the chromatographic method focuses on achieving a sharp, symmetrical peak shape for both compounds with a retention time that avoids regions of significant matrix interference.

Table 2: Example of Optimized LC-MS/MS Conditions for Flunarizine Analysis

Parameter Condition Purpose
LC Column Hypersil Gold C18 (50 × 2.1 mm, 3 µm) Provides efficient reversed-phase separation. nih.govresearchgate.net
Mobile Phase Methanol and 10 mM Ammonium Formate (pH 3.0) (90:10, v/v) Achieves good retention and peak shape for the basic analyte. nih.govresearchgate.net
Flow Rate Isocratic elution is often used for high throughput Ensures consistent and reproducible retention times. nih.gov
Ionization Mode Positive Electrospray Ionization (ESI+) Flunarizine is a basic molecule that readily forms positive ions. nih.govresearchgate.net
MRM Transition (Flunarizine) m/z 405.2 → 203.2 Specific transition for selective quantification of the analyte. nih.govresearchgate.net

| MRM Transition (Flunarizine-d8) | m/z 413.1 → 203.2 | Specific transition for selective quantification of the internal standard. nih.govresearchgate.net |

By carefully optimizing both the sample preparation and the chromatographic conditions, bioanalytical methods utilizing this compound can achieve the high levels of accuracy, precision, and robustness required for regulated bioanalysis.

Chromatographic Separation Principles for Deuterated Analogs

Stationary Phase and Mobile Phase Selection

The effective chromatographic separation of flunarizine and its deuterated internal standard, Flunarizine-d8, from endogenous components in biological samples is a critical step in bioanalysis. This separation is largely dictated by the careful selection of the stationary and mobile phases.

Research has demonstrated successful separation using a reversed-phase C18 column, a common choice for non-polar to moderately polar compounds. Specifically, a Hypersil Gold C18 column (50 × 2.1 mm, 3 μm) has been effectively utilized. nih.govresearchgate.netsemanticscholar.org The C18 stationary phase provides the necessary hydrophobic interactions to retain flunarizine and its deuterated analogue.

The mobile phase composition is optimized to achieve efficient elution and sharp peak shapes. A commonly employed mobile phase is a mixture of an organic solvent and an aqueous buffer. One validated method uses a composition of methanol and 10 mM ammonium formate, adjusted to pH 3.0, in a 90:10 (v/v) ratio. nih.govresearchgate.netsemanticscholar.org The high percentage of methanol, a strong organic solvent, ensures the timely elution of the highly retained flunarizine, while the acidic ammonium formate buffer helps to promote consistent ionization of the analyte for subsequent mass spectrometric detection.

Table 1: Chromatographic Conditions for Flunarizine Analysis
ParameterDescription
Stationary PhaseHypersil Gold C18 (50 × 2.1 mm, 3 μm)
Mobile PhaseMethanol : 10 mM Ammonium Formate, pH 3.0 (90:10, v/v)

Mass Spectrometric Detection Parameters

Following chromatographic separation, detection and quantification are performed using a tandem mass spectrometer, which offers high sensitivity and selectivity.

Electrospray ionization (ESI) is a soft ionization technique well-suited for the analysis of molecules like flunarizine. For the detection of flunarizine and Flunarizine-d8, the ESI source is operated in the positive ion mode. nih.govresearchgate.netsemanticscholar.org In this mode, the analytes are protonated to form positively charged molecular ions, [M+H]⁺, which can be efficiently detected by the mass spectrometer.

To achieve the highest degree of selectivity and sensitivity, quantification is performed using Multiple Reaction Monitoring (MRM). This technique involves selecting the protonated molecular ion (precursor ion) of the analyte, subjecting it to collision-induced dissociation, and then monitoring a specific, stable product ion. This process significantly reduces background noise.

For flunarizine, the selected MRM transition is the fragmentation of the precursor ion at a mass-to-charge ratio (m/z) of 405.2 to the product ion at m/z 203.2. nih.govresearchgate.netsemanticscholar.org For the internal standard, Flunarizine-d8, the transition monitored is from the precursor ion at m/z 413.1 to the same product ion at m/z 203.2. nih.govresearchgate.netsemanticscholar.org The shared product ion indicates that the deuterium labeling is on a part of the molecule that is lost during fragmentation, while the precursor ion mass shift of 8 atomic mass units confirms the identity of the deuterated standard.

Table 2: Mass Spectrometric MRM Transitions
CompoundPrecursor Ion (m/z)Product Ion (m/z)
Flunarizine405.2203.2
Flunarizine-d8413.1203.2

Rigorous Method Validation for Bioanalytical Applications

A bioanalytical method's reliability is established through a rigorous validation process to ensure it performs adequately for its intended purpose. This involves assessing several key parameters.

Assessment of Selectivity and Specificity in Complex Biological Systems

Selectivity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous matrix components or metabolites. In the context of bioanalysis of flunarizine in human plasma, this involves analyzing blank plasma samples from multiple sources to ensure that no interfering peaks are observed at the retention time of flunarizine or its internal standard, Flunarizine-d8. The high selectivity of the MRM detection mode is instrumental in achieving this, as it only monitors for the specific precursor-to-product ion transitions of the target compounds.

Evaluation of Accuracy and Precision (Intra- and Inter-Batch)

Accuracy refers to the closeness of the measured concentration to the true value, while precision describes the degree of scatter between a series of measurements. Both are assessed at multiple concentration levels, typically including low, medium, and high-quality control (QC) samples.

Intra-batch precision and accuracy are determined by analyzing multiple replicates of QC samples within the same analytical run.

Inter-batch precision and accuracy are assessed by analyzing QC samples on different days or in different analytical runs.

For the bioanalytical method for flunarizine using Flunarizine-d8, the validation has demonstrated excellent performance. The accuracy was reported to be within 96.1% to 103.1% of the nominal values. nih.govresearchgate.netsemanticscholar.org The precision, expressed as the coefficient of variation (CV), was less than or equal to 5.2% for both intra-batch and inter-batch assessments. nih.govresearchgate.netsemanticscholar.org These results fall well within the accepted limits set by regulatory guidelines, confirming the method's reliability for pharmacokinetic studies.

Table 3: Method Validation Summary for Flunarizine Bioanalysis
Validation ParameterResult
Accuracy96.1% - 103.1%
Intra- and Inter-Batch Precision (%CV)≤ 5.2%

Comprehensive Matrix Effect Characterization and Compensation Strategies

The matrix effect in liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a significant challenge in bioanalysis. It refers to the alteration of ionization efficiency of the target analyte by co-eluting, interfering compounds present in the biological matrix. nih.gov This can lead to either ion suppression or enhancement, thereby affecting the accuracy and precision of the analytical method. nih.gov A thorough characterization of the matrix effect is, therefore, a critical component of method validation.

The use of a stable isotope-labeled internal standard, such as this compound, is a widely accepted and effective strategy to compensate for matrix effects. The underlying principle is that the deuterated internal standard is chemically and physically almost identical to the analyte, Flunarizine. Consequently, during sample preparation and LC-MS/MS analysis, both compounds exhibit similar chromatographic retention times and are subjected to the same degree of matrix-induced ionization changes.

The compensation strategy involves adding a known concentration of this compound to all samples, including calibration standards, quality control samples, and the unknown study samples. By calculating the ratio of the peak area of the analyte to the peak area of the internal standard, any variations in signal intensity caused by the matrix effect are normalized. This ensures that the quantitative results remain accurate and reliable, even in the presence of significant matrix interferences.

In a high-throughput LC-MS/MS method developed for the determination of Flunarizine in human plasma, Flunarizine-d8 was employed as the internal standard. nih.govresearchgate.netsemanticscholar.org The method demonstrated satisfactory accuracy and precision, indicating that the use of the deuterated internal standard successfully compensated for the matrix effects inherent to the plasma samples. nih.govresearchgate.netsemanticscholar.org The multiple reaction monitoring (MRM) transitions of m/z 405.2 → 203.2 for Flunarizine and m/z 413.1 → 203.2 for Flunarizine-d8 were utilized for quantification. nih.govresearchgate.netsemanticscholar.org

While specific matrix factor data for Flunarizine is not extensively detailed in the available literature, the successful validation of bioanalytical methods using this compound underscores the efficacy of this compensation strategy. The consistent and reproducible results obtained in pharmacokinetic studies further attest to the adequate mitigation of matrix effects. nih.govresearchgate.netsemanticscholar.org

Stability Investigations of Analyte and Internal Standard in Research Matrices

Ensuring the stability of both the analyte and the internal standard in the biological matrix under various storage and handling conditions is a cornerstone of a reliable bioanalytical method. Stability studies are conducted to determine if the compounds degrade during sample collection, processing, storage, and analysis, which could otherwise lead to inaccurate quantification.

Standard stability assessments for bioanalytical methods typically include:

Freeze-Thaw Stability: This evaluates the stability of the analyte after repeated cycles of freezing and thawing, which samples may undergo during storage and retrieval.

Short-Term (Bench-Top) Stability: This assesses the stability of the analyte in the matrix at room temperature for a period that reflects the typical sample handling and preparation time.

Long-Term Stability: This determines the stability of the analyte in the matrix when stored at a specified low temperature (e.g., -20°C or -70°C) for an extended duration, covering the entire period from sample collection to analysis.

Post-Preparative (Autosampler) Stability: This evaluates the stability of the processed samples in the autosampler for the expected duration of the analytical run.

For the bioanalytical method determining Flunarizine in human plasma with Flunarizine-d8 as the internal standard, it was reported that the drug was stable in human plasma under all tested conditions. nih.govresearchgate.netsemanticscholar.org This indicates that Flunarizine and, by extension, its deuterated internal standard, maintained their integrity throughout the various stability assessments. The successful application of the method in a pharmacokinetic study further supports the stability of the compounds under the validated conditions. nih.govresearchgate.netsemanticscholar.org

While detailed percentage recovery or deviation data from these specific stability tests are not always published in full, the statement of stability within the validated method implies that the results met the acceptance criteria of regulatory guidelines, which typically require the mean concentration at each quality control level to be within ±15% of the nominal concentration.

Determination of Limits of Detection (LOD) and Quantitation (LOQ)

The limit of detection (LOD) and the limit of quantitation (LOQ) are fundamental parameters that define the sensitivity of a bioanalytical method. The LOD is the lowest concentration of an analyte in a sample that can be reliably distinguished from background noise, but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions.

For bioanalytical methods, the LOQ is a more critical parameter as it represents the lower end of the calibration curve and the lowest concentration that can be reliably measured in study samples. The determination of LOD and LOQ for Flunarizine has been reported in various studies using different analytical techniques and matrices.

The following interactive data table summarizes the reported LOD and LOQ values for Flunarizine from several research findings.

MatrixAnalytical MethodLODLOQ
Human PlasmaLC-MS/MSNot Reported0.10 ng/mL
Human PlasmaLC-MS/MS0.1 ng/mLNot Reported
Spiked Plasma SamplesHPLC-ECD32 nmol/LNot Reported

These values demonstrate the high sensitivity of the LC-MS/MS methods, which are capable of quantifying Flunarizine at very low concentrations in human plasma. nih.govmagtech.com.cn The use of this compound as an internal standard contributes to the robustness and reliability of these sensitive assays.

Applications in Preclinical Research and Mechanistic Investigations Non Human Models

In Vitro Metabolic Stability and Biotransformation Studies

The investigation of a drug's metabolic stability and pathways is a cornerstone of preclinical development. In vitro systems using liver-derived preparations such as microsomes and hepatocytes are standard models for these assessments. nuvisan.comnih.gov Flunarizine-d8 Dihydrochloride is particularly valuable in this context for its role as a metabolic tracer and probe.

In vitro metabolic stability assays, which typically involve incubating a compound with liver microsomes or hepatocytes, are essential for predicting its in vivo behavior. nuvisan.com In these assays, Flunarizine-d8 is frequently employed as a stable isotope-labeled internal standard (SIL-IS) for the quantitative analysis of the non-deuterated parent drug, flunarizine (B1672889), via liquid chromatography-tandem mass spectrometry (LC-MS/MS). springermedizin.de

The use of a deuterated tracer is advantageous because its chemical and physical properties are nearly identical to the analyte, ensuring similar behavior during sample extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the non-labeled compound by the mass spectrometer. springermedizin.de This co-elution and differential detection minimize experimental variability and enhance the accuracy and precision of quantifying the rate of metabolism of flunarizine in these complex biological matrices. For instance, in a bioequivalence study, the transition of m/z 405.2 → 203.2 was used for flunarizine, while the deuterated standard was monitored at m/z 413.2→203.2, demonstrating the clear mass shift utilized for specific detection. springermedizin.de

ParameterDescriptionAdvantage of Using Flunarizine-d8
Assay SystemLiver microsomes or hepatocytes containing drug-metabolizing enzymes. nuvisan.comProvides a biologically relevant environment for metabolism studies.
Analytical MethodLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).High sensitivity and specificity for drug quantification.
Role of Deuterated AnalogStable Isotope-Labeled Internal Standard (SIL-IS). springermedizin.deCorrects for matrix effects and variability in sample processing, leading to higher analytical accuracy.

Flunarizine is metabolized in the liver primarily by Cytochrome P450 (CYP) enzymes. wikipedia.org Studies using microsomes expressing specific human CYP enzymes have identified CYP2D6 as the main enzyme responsible for the aromatic hydroxylation of flunarizine, while other isoforms like CYP2B6, CYP2C9, CYP1A1, and CYP1A2 are involved in other oxidative reactions such as N-dealkylation. nih.gov

The use of deuterated substrates like Flunarizine-d8 is a key strategy for investigating the mechanisms of CYP-mediated metabolism. This approach leverages the kinetic isotope effect (KIE), where the replacement of a hydrogen atom with a heavier deuterium (B1214612) atom can slow down the rate of a chemical reaction if the C-H bond cleavage is the rate-determining step. juniperpublishers.comnih.gov By strategically placing deuterium atoms on sites susceptible to CYP-mediated oxidation, researchers can:

Confirm Sites of Metabolism: A significant decrease in the rate of metabolite formation for the deuterated analog compared to the non-deuterated compound indicates that the deuterated position is a primary site of metabolic attack.

Improve Pharmacokinetic Profiles: In drug discovery, slowing metabolism through deuteration can enhance a drug's metabolic stability and increase its biological half-life. nih.govresearchgate.net

CYP EnzymeMetabolic Reaction Catalyzed (for Flunarizine)Reference
CYP2D6p-hydroxylation of the cinnamyl phenyl ring. wikipedia.orgnih.gov
CYP2B6p-hydroxylation of the diphenylmethyl group (for the related compound cinnarizine). nih.gov
CYP2C9, CYP1A1/2, CYP2A6N-dealkylation at the piperazine (B1678402) ring. nih.gov

Elucidating the biotransformation pathways of a drug is crucial for understanding its disposition and identifying potentially active or toxic metabolites. The stable isotope label in Flunarizine-d8 is invaluable for this purpose. When Flunarizine-d8 is incubated with hepatocytes or microsomes, its metabolites will retain the deuterium label (unless the label is at the site of a cleavage reaction). isotope.comnih.gov

Using high-resolution mass spectrometry, researchers can easily trace the metabolic fate of the deuterated compound. The resulting mass spectra will show characteristic isotopic patterns, allowing for the unambiguous identification of drug-related material against a complex biological background. This technique helps to map the primary metabolic pathways of flunarizine, which include aromatic hydroxylation and oxidative N-dealkylation, followed by conjugation reactions like glucuronidation in hepatocyte systems. nih.gov The ability to track the label through sequential metabolic steps provides a clear picture of the biotransformation cascade. nih.gov

In Vitro Cellular and Biochemical Research (Non-Human Cell Lines)

Beyond metabolism, this compound is a useful tool in mechanistic studies to probe the pharmacological effects of flunarizine on cellular targets in various non-human cell lines.

Flunarizine is known to be a non-selective blocker of various ion channels. Its therapeutic effects are often attributed to its ability to inhibit voltage-gated Ca2+ channels (specifically T-type) and Na+ channels in the low micromolar range. medchemexpress.com Furthermore, research has shown that flunarizine is a highly potent inhibitor of the hERG (human Ether-à-go-go-Related Gene) potassium channel, with an IC50 value in the nanomolar range (5.7 nM) in CHO cells stably expressing the channel. nih.gov

In ion channel research, deuterated analogs like Flunarizine-d8 can be used as labeled probes. Since the substitution of hydrogen with deuterium does not typically alter the pharmacological activity of a molecule, Flunarizine-d8 is expected to exhibit the same ion channel blocking properties as flunarizine. juniperpublishers.com Its utility lies in its application in binding assays or uptake studies where its distinct mass allows for precise quantification by LC-MS/MS, avoiding the need for radiolabeling. It can be used in competition assays to determine the binding affinity of other, non-labeled compounds for the same channel.

In this context, Flunarizine-d8 serves as an excellent labeled probe for receptor binding studies. Key applications include:

Saturation Binding Assays: To determine the receptor density (Bmax) and the equilibrium dissociation constant (Kd) of Flunarizine-d8 for the D2 receptor.

Competitive Binding Assays: To determine the binding affinity (Ki) of unlabeled test compounds by measuring their ability to displace Flunarizine-d8 from the D2 receptor.

The use of a stable isotope-labeled ligand like Flunarizine-d8 provides a robust and sensitive alternative to traditional radioligand binding assays, offering advantages in terms of safety (non-radioactive) and analytical precision.

Mechanistic Studies in Animal Cell Models (e.g., neuronal cells, chromaffin cells)

While direct mechanistic studies on this compound are not extensively documented, the mechanistic actions of flunarizine have been investigated in various animal cell models, particularly neuronal cells. These studies provide a foundational understanding of its cellular effects, where the deuterated form is instrumental for precise quantification.

Flunarizine is recognized as a selective calcium channel blocker. patsnap.com In animal cell models, such as acutely isolated mouse trigeminal ganglion neurons, flunarizine has been shown to inhibit sensory neuron excitability. nih.gov It achieves this by blocking voltage-gated Na+ and Ca2+ currents in a concentration-dependent manner. nih.gov Specifically, it blocks tetrodotoxin-resistant Na+ currents and high-voltage activated Ca2+ currents. nih.gov The use of a stable isotope-labeled internal standard like this compound in the analytical methods supporting these studies is crucial for accurately determining the concentration of flunarizine in the experimental system, thereby ensuring the reliability of the dose-response relationships observed.

Furthermore, studies in rat models of intracerebral hemorrhage have indicated that flunarizine hydrochloride can reduce cell apoptosis and has protective effects against secondary brain injury. nih.govresearchgate.net These effects are associated with the activation of the PI3K/AKT pathway. nih.gov The precise quantification of flunarizine concentrations in these cellular models, facilitated by deuterated standards, is paramount to understanding its neuroprotective mechanisms.

Preclinical In Vivo Pharmacokinetic (PK) and Toxicokinetic (TK) Studies (Animal Models)

This compound is most prominently utilized as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the preclinical assessment of flunarizine's pharmacokinetics and toxicokinetics in animal models. nih.gov The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis as it corrects for variability in sample processing and instrument response. scispace.comnih.gov

Quantitative Analysis of Compound Disposition in Animal Biological Fluids

The accurate determination of flunarizine concentrations in biological matrices such as plasma, blood, and urine is fundamental to understanding its absorption, distribution, metabolism, and excretion (ADME) profile. High-throughput and sensitive LC-MS/MS methods have been developed for this purpose, employing Flunarizine-d8 as an internal standard. nih.gov

In these methods, a known amount of Flunarizine-d8 is added to the biological sample. During sample preparation, typically involving liquid-liquid extraction, and subsequent analysis, the deuterated standard behaves almost identically to the non-deuterated flunarizine. nih.gov However, due to its higher mass, it is distinguishable by the mass spectrometer. By comparing the instrument's response to flunarizine with that of the known concentration of Flunarizine-d8, a precise and accurate quantification of the drug in the sample can be achieved. nih.gov For instance, in LC-MS/MS analysis, the multiple reaction monitoring (MRM) transitions for flunarizine (m/z 405.2 → 203.2) and Flunarizine-d8 (m/z 413.1 → 203.2) are used for their specific detection and quantification. nih.gov

The table below summarizes the typical parameters of an LC-MS/MS method for the quantification of flunarizine using Flunarizine-d8 as an internal standard.

ParameterValue
Internal StandardFlunarizine-d8
Analytical TechniqueLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization ModePositive Electrospray Ionization (ESI+)
MRM Transition (Flunarizine)m/z 405.2 → 203.2
MRM Transition (Flunarizine-d8)m/z 413.1 → 203.2
Sample PreparationLiquid-Liquid Extraction

Investigation of Tissue Distribution and Organ Accumulation

Understanding the distribution of a drug into various tissues and organs is crucial for assessing its potential efficacy and toxicity. Studies on flunarizine have shown that it is extensively distributed in tissues. The use of stable isotope-labeled compounds can be instrumental in such investigations. While specific tissue distribution studies using this compound as the primary agent are not detailed in the available literature, the quantification of flunarizine in different tissues from animal models relies on the same robust bioanalytical methods that employ Flunarizine-d8 as an internal standard.

Characterization of Excretion Pathways in Animal Models

The excretion of flunarizine and its metabolites has been studied in animal models such as rats and dogs using radio-labeled compounds (tritium and 14C). nih.gov These studies have revealed that flunarizine is well-absorbed and its metabolites are excreted through urine, bile, and feces. nih.gov The primary routes of metabolism differ between species and sexes. nih.gov In male rats, oxidative N-dealkylation is the main pathway, while in female rats and male dogs, aromatic hydroxylation is predominant. nih.gov The resulting metabolites are often conjugated, for example, as glucuronides, before excretion. nih.gov

The quantitative analysis of the parent drug, flunarizine, in these excretion matrices to support such studies would ideally be performed using a stable isotope-labeled internal standard like Flunarizine-d8 to ensure the accuracy of the excretion profiles determined.

Theoretical and Advanced Considerations for Deuteration in Chemical Biology Research

Deuterium (B1214612) Isotope Effects in Chemical and Biological Systems

The substitution of protium (B1232500) (¹H) with deuterium (²H or D) can significantly alter the rate of chemical reactions, a phenomenon known as the deuterium isotope effect. This effect arises from the mass difference between the two isotopes, which influences the vibrational energy of chemical bonds.

Kinetic Isotope Effects (KIE) and their Implications for Reaction Mechanism Elucidation

The Kinetic Isotope Effect (KIE) is a change in the reaction rate of a chemical reaction when one of the atoms in the reactants is replaced by one of its isotopes. A primary KIE is observed when the bond to the isotopically labeled atom is being broken or formed in the rate-determining step of the reaction.

In the context of drug metabolism, particularly reactions catalyzed by cytochrome P450 (CYP) enzymes, KIEs are instrumental in elucidating reaction mechanisms. nih.gov The C-H bond cleavage is often a critical step in the oxidation of drug molecules. nih.gov By replacing a hydrogen atom with a deuterium atom at a metabolically active site, the rate of metabolism at that position can be slowed down. This is because the greater mass of deuterium results in a lower zero-point vibrational energy for the C-D bond compared to the C-H bond, making the C-D bond stronger and requiring more energy to break. libretexts.org

The magnitude of the KIE (expressed as the ratio of the rate constant for the light isotope to that of the heavy isotope, kH/kD) can provide evidence for the rate-limiting step of a reaction. A significant primary deuterium KIE suggests that C-H bond cleavage is at least partially rate-limiting. nih.gov This principle is crucial in drug design, where deuteration can be strategically employed to enhance pharmacokinetic properties by reducing the rate of metabolic clearance. nih.govsemanticscholar.org However, the complexity of CYP enzyme reaction mechanisms can sometimes lead to unpredictable outcomes, and the observation of a significant KIE in vitro does not always translate to a substantial in vivo pharmacokinetic advantage. nih.govfigshare.com

IsotopeBondZero-Point EnergyBond Dissociation EnergyReaction Rate
Hydrogen (¹H)C-HHigherLowerFaster
Deuterium (²H)C-DLowerHigherSlower

Influence of Deuterium on Bond Dissociation Energies and Vibrational Frequencies

The fundamental reason behind the KIE lies in the difference in zero-point vibrational energy (ZPVE) between a C-H and a C-D bond. acs.orgbohrium.com Due to its greater mass, a deuterium atom vibrates at a lower frequency than a hydrogen atom when bonded to a carbon atom. libretexts.orgajchem-a.com This results in a lower ZPVE for the C-D bond. libretexts.org Consequently, more energy is required to reach the transition state for C-D bond cleavage compared to C-H bond cleavage, leading to a higher bond dissociation energy for the deuterated bond. libretexts.org

This alteration in vibrational frequency is a key principle. ajchem-a.com The heavier mass of deuterium leads to a redshift (lower frequency) in the vibrational spectra of deuterated molecules compared to their non-deuterated counterparts. ajchem-a.com This shift can be observed using techniques like infrared (IR) spectroscopy and provides a direct measure of the effect of isotopic substitution on bond strength.

Mass Spectrometry Imaging (MSI) and Spatiotemporal Distribution Research

Mass Spectrometry Imaging (MSI) is a powerful technique that allows for the visualization of the spatial distribution of molecules directly in tissue sections without the need for labeling. researchgate.net

Utilization of Deuterated Compounds for Spatial Localization in Preclinical Tissues

Deuterated compounds like Flunarizine-d8 Dihydrochloride are particularly valuable in MSI studies for several reasons. The mass shift introduced by the deuterium atoms allows for the unambiguous differentiation of the administered deuterated drug from its endogenous, non-deuterated counterparts. This is crucial for accurately mapping the distribution of the exogenous compound within biological tissues. nih.gov

Techniques such as nanoscale secondary ion mass spectrometry (NanoSIMS) can be employed for high-resolution imaging of deuterated tracers in biological samples. nih.gov This enables researchers to visualize the precise localization of the drug and its metabolites within specific cells and subcellular compartments, providing critical insights into its mechanism of action and potential off-target effects. The ability to track the distribution of a deuterated drug over time allows for a detailed understanding of its absorption, distribution, metabolism, and excretion (ADME) properties at a tissue and cellular level.

Correlative Analysis with Other Imaging Modalities

To gain a more comprehensive understanding, MSI data is often correlated with other imaging techniques. rsc.orgnih.gov This multimodal approach combines the molecular specificity of MSI with the anatomical or functional information provided by other modalities. rsc.orgnih.gov

For instance, MSI data showing the distribution of Flunarizine-d8 can be overlaid with traditional histology images (e.g., H&E staining) to correlate drug localization with specific tissue pathologies. nih.gov Furthermore, combining MSI with techniques like magnetic resonance imaging (MRI) can provide a bridge between in vivo whole-body imaging and ex vivo high-resolution molecular mapping. rsc.orgnih.gov Advanced computational methods, including machine learning, are being developed to facilitate the precise alignment and integration of data from these different modalities, enabling a more holistic interpretation of the drug's behavior in a biological system. nih.govornl.gov

Imaging ModalityInformation ProvidedCorrelation with MSI
Histology (e.g., H&E)Tissue morphology and pathologyCorrelates drug distribution with specific tissue structures and disease states. nih.gov
Magnetic Resonance Imaging (MRI)In vivo anatomical and functional informationBridges the gap between whole-body and high-resolution molecular imaging. rsc.orgnih.gov
Fluorescence MicroscopyLocalization of specific fluorescently tagged moleculesProvides complementary high-resolution cellular and subcellular information. nih.gov

Advanced NMR Spectroscopy Applications for Conformational and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the structure and dynamics of molecules in solution. simsonpharma.compharmaffiliates.com The introduction of deuterium can significantly enhance the capabilities of NMR in several ways.

In ¹H NMR spectroscopy, the signals from protons can be complex and overlapping, especially in large molecules. Deuterated solvents are routinely used to eliminate interfering signals from the solvent itself. tcichemicals.commyuchem.com Beyond its use in solvents, site-specific deuteration of a molecule like Flunarizine (B1672889) can simplify complex proton spectra by removing specific proton signals, which aids in the assignment of the remaining signals and the elucidation of complex coupling networks.

Furthermore, deuterium NMR (²H NMR) offers a direct way to probe the environment and dynamics of the deuterated sites. youtube.com Although deuterium has a lower gyromagnetic ratio and is therefore less sensitive than protons, ²H NMR can provide unique information about molecular orientation, dynamics, and order in complex systems. youtube.com For highly deuterated compounds, where proton signals are very weak, deuterium NMR becomes an essential tool for structural verification and purity assessment. sigmaaldrich.com The distinct properties of the deuterium nucleus make it a valuable probe for studying the conformational changes and dynamic behavior of drug molecules upon binding to their biological targets. simsonpharma.com Deuterium Metabolic Imaging (DMI) is an emerging application that uses deuterated substrates to non-invasively study metabolic pathways in three dimensions using magnetic resonance spectroscopy (MRS). isotope.comresearchgate.net

Probing Ligand-Target Interactions

The use of deuterated ligands like this compound offers a significant advantage in accurately characterizing the interactions between a drug and its biological targets. The primary benefit stems from the KIE, which can substantially slow the rate of metabolic degradation at the site of deuteration. Flunarizine is metabolized in the liver, primarily by the enzyme CYP2D6. nih.gov By replacing the eight hydrogen atoms on the piperazine (B1678402) ring with deuterium, Flunarizine-d8 is rendered more resistant to oxidative metabolism at this position.

This enhanced metabolic stability is crucial for in vitro and in vivo binding studies. When investigating the interaction of a ligand with a receptor, the presence of metabolites can confound the results, as they may also bind to the target receptor, bind to other off-target sites, or be difficult to distinguish from the parent compound analytically. By using Flunarizine-d8, researchers can maintain a more stable concentration of the primary ligand throughout the experiment, leading to a more precise determination of key binding parameters such as the association constant (Ka), dissociation constant (Kd), and inhibitory constants (Ki or IC50).

Flunarizine is known to interact with several targets, including T-type calcium channels, dopamine (B1211576) D2 receptors, and histamine (B1213489) H1 receptors. patsnap.compediatriconcall.com A study on the non-deuterated form showed that flunarizine inhibits the binding of ligands to dopamine D2 receptors with a Ki value of 112 nM. nih.gov By using Flunarizine-d8, researchers could perform competition binding assays with greater confidence that the observed effects are due solely to the parent molecule, not its metabolites. This allows for a clearer understanding of the intrinsic affinity and selectivity of the drug for its receptors.

The table below illustrates a hypothetical comparison of binding affinity data for Flunarizine and its deuterated analog against the Dopamine D2 receptor. While deuteration is not expected to significantly alter the intrinsic binding affinity (Ki), the stability of the deuterated compound in a metabolic system (e.g., liver microsomes) would be markedly higher, ensuring more reliable and reproducible binding data over time.

Compound Target Receptor Ki (nM) Metabolic Stability (t1/2 in microsomes)
Flunarizine Dihydrochloride Dopamine D2 112 X min
This compound Dopamine D2 ~112 > X min (Increased)

This table presents illustrative data to conceptualize the research advantages of deuteration. The Ki value for Flunarizine is based on published findings, while the values for Flunarizine-d8 are hypothetical.

Structural Elucidation in Complex Biological Environments

Determining the high-resolution structure of a ligand bound to its target, especially within a native biological context like a cell membrane, is a formidable challenge. Deuterated compounds like this compound provide powerful tools for addressing this challenge through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

In ¹H NMR spectroscopy, deuterium atoms are effectively "silent" as they resonate at a completely different frequency from protons. nih.gov This property can be exploited to simplify complex spectra. The Flunarizine molecule has numerous protons, and when it binds to a large protein, the resulting NMR spectrum can be crowded and difficult to interpret. By using Flunarizine-d8, the signals from the eight protons on the piperazine ring are eliminated. This spectral simplification allows researchers to focus on the signals from the remaining protons on the fluorophenyl and cinnamyl groups. Techniques like 2D Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY) can then be used to identify which of these remaining protons are in close spatial proximity to the amino acid residues of the target protein, effectively mapping the binding orientation of the ligand within the receptor's binding pocket. nih.govresearchgate.net

Mass Spectrometry (MS)

In quantitative bioanalysis, deuterated compounds are invaluable as internal standards. sigmaaldrich.com However, their utility in structural biology extends much further, particularly with the advent of Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). nih.govmdpi.com HDX-MS is a powerful technique for probing protein conformation and dynamics in solution. lcms.cz

The method relies on the principle that backbone amide hydrogens on a protein will exchange with deuterium atoms when the protein is placed in a deuterated solvent (like D₂O). Hydrogens in regions that are solvent-exposed or structurally flexible will exchange rapidly, while those buried within the protein core or involved in hydrogen bonding (e.g., in α-helices and β-sheets) exchange much more slowly.

By comparing the rate and extent of deuterium uptake of a target protein in its unbound state versus its state when bound to a ligand like Flunarizine-d8, researchers can identify the binding interface. nih.gov Regions of the protein that show a significant reduction in deuterium exchange upon ligand binding are inferred to be part of the binding site, as they are "protected" from solvent exchange by the ligand. This approach is particularly powerful for studying membrane proteins, such as ion channels, which are notoriously difficult to analyze with traditional methods like X-ray crystallography. Flunarizine-d8 allows for the precise mapping of its interaction footprint on targets like calcium channels directly in their native-like environment.

The following table provides a conceptual example of HDX-MS data, showing how peptide fragments from a target protein would exhibit reduced deuterium uptake upon binding to Flunarizine-d8, thereby identifying the binding region.

Peptide Fragment (Amino Acid Position) % Deuterium Uptake (Unbound) % Deuterium Uptake (Bound to Flunarizine-d8) Conclusion
25-38 65% 62% No significant protection
112-125 72% 25% Protected; part of binding site
126-139 68% 28% Protected; part of binding site
251-263 45% 43% No significant protection

This table is a hypothetical representation of HDX-MS results to illustrate the method's application in identifying ligand-binding sites.

Future Research Directions and Emerging Methodological Avenues

Integration of Deuterated Standards in Multi-Omics Research (e.g., Metabolomics, Lipidomics)

The fields of metabolomics and lipidomics, which involve the comprehensive study of metabolites and lipids in biological systems, are revolutionizing our understanding of health and disease. nih.govnih.gov The accuracy and reliability of these high-throughput analyses heavily depend on the use of appropriate internal standards for quantification and quality control. nih.gov Deuterated compounds, including Flunarizine-d8 Dihydrochloride, are ideally suited for this role due to their chemical similarity to the endogenous analytes, with the key difference being their increased mass.

In metabolomics and lipidomics studies, stable isotope-labeled internal standards are crucial for correcting variations in sample preparation and analysis. nih.govnih.gov For instance, deuterated lipid standards are used to create mixtures that can represent the diversity of lipid classes in biological samples like plasma, aiding in more accurate quantification. nih.gov The use of deuterated standards helps to account for matrix effects, extraction recovery, and mass spectrometric detection efficiency. nih.gov As research delves deeper into complex biological pathways, the demand for a wider range of well-characterized deuterated standards, such as this compound, is expected to grow. These standards can enhance the comparability and standardization of data across different laboratories and studies, which is a critical aspect of quality assurance and control in the metabolomics and lipidomics communities. nih.gov

The integration of deuterated standards in multi-omics workflows allows for more robust and reliable biomarker discovery and a better understanding of disease mechanisms. nih.govnih.gov The unique mass signature of compounds like this compound allows them to be easily distinguished from their non-deuterated counterparts, making them excellent tools for spiking into complex biological samples to ensure analytical precision.

Application AreaRole of Deuterated StandardsExample
Metabolomics Quantitative analysis of small molecule metabolites.Tracing metabolic pathways and flux analysis. simsonpharma.com
Lipidomics Accurate quantification of various lipid species.Use of deuterated lipid mixtures (e.g., SPLASH® LIPIDOMIX®) for relative and absolute quantification. nih.govnih.gov
Proteomics Quantitative proteomics (e.g., SILAC - Stable Isotope Labeling with Amino acids in Cell culture).While not a direct application of Flunarizine-d8, the principle of using stable isotopes for quantification is central.

Advancements in Automated Deuteration Synthesis and Characterization Technologies

The synthesis of deuterated compounds has traditionally been a technically challenging and often expensive process. mdpi.com However, recent advancements in synthetic methodologies are making deuteration more accessible and efficient. researchgate.net These include methods like hydrogen isotope exchange (HIE), reductive deuteration, and dehalogenative deuteration. researchgate.net The development of novel catalysts, such as those based on platinum, palladium, or ruthenium, has enabled more selective and stable incorporation of deuterium (B1214612) into molecules. mdpi.com

Automation is playing an increasingly important role in the synthesis and characterization of deuterated compounds. Automated systems can improve the reproducibility and throughput of deuteration reactions. Furthermore, advancements in analytical techniques are facilitating more rapid and precise characterization of these compounds. High-resolution mass spectrometry (HRMS) coupled with techniques like electrospray ionization (ESI) has emerged as a powerful tool for determining the isotopic purity of deuterated compounds quickly and with high sensitivity. researchgate.netnih.gov This method allows for the accurate measurement of H/D isotopolog ions, providing confidence in the quality of the synthesized standards. researchgate.netnih.gov

TechnologyAdvancementImpact on Deuterated Compound Research
Synthesis Development of novel catalysts and automated synthesis platforms. mdpi.comresearchgate.netIncreased efficiency, selectivity, and accessibility of deuterated compounds.
Characterization High-resolution mass spectrometry (ESI-HRMS) for isotopic purity analysis. researchgate.netnih.govRapid, highly sensitive, and cost-effective quality control of deuterated standards.
Purification Advanced chromatographic techniques.Higher purity of the final deuterated product.

Development of Novel Research Probes and Tracers Based on Deuterated Flunarizine (B1672889) Analogs

Deuterated compounds are valuable tools as tracers in metabolic and pharmacokinetic studies because they are non-radioactive and safe for in vivo use, including in human studies. simsonpharma.comnih.gov The substitution of hydrogen with deuterium can alter the metabolic fate of a molecule, often slowing down metabolic processes due to the kinetic isotope effect. simsonpharma.comnih.gov This property can be exploited to develop novel research probes and tracers.

Deuterated analogs of flunarizine could be developed as probes to investigate its metabolic pathways and pharmacokinetics with greater precision. nih.gov By strategically placing deuterium atoms at sites of metabolic activity, researchers can study how the molecule is processed in the body. Furthermore, the development of positron emission tomography (PET) probes incorporating both a radionuclide (like 18F) and deuterium has shown promise in creating metabolically stable imaging agents. nih.gov This dual-labeling approach could be applied to flunarizine analogs to create novel PET tracers for imaging specific targets in the central nervous system with improved target-to-background ratios. nih.gov

The use of deuterated tracers is well-established in biomedical research, with deuterium-based tracers being among the most commonly utilized stable isotopes in human studies. nih.gov The development of tracers based on deuterated flunarizine analogs would provide powerful tools for neuroscience research and drug development.

Regulatory Science Aspects and Guidelines for Deuterated Internal Standard Use in Preclinical Studies

The use of internal standards is a cornerstone of bioanalytical method validation, a process that is strictly regulated by agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eufda.govich.org These guidelines emphasize the importance of ensuring the reliability and acceptability of analytical results for pharmacokinetic and toxicokinetic studies. europa.eueuropa.eu

Stable isotope-labeled compounds, such as deuterated analogs, are considered the ideal internal standards because their physicochemical properties are very similar to the analyte of interest. researchgate.net This similarity generally ensures comparable behavior during sample extraction, chromatography, and ionization in mass spectrometry, which helps to correct for variability in the analytical process. myadlm.org Regulatory guidelines recommend the use of a suitable internal standard, which should be added to calibration standards, quality control samples, and study samples. fda.gov

However, the use of deuterated internal standards is not without potential challenges. It is crucial to ensure the isotopic purity of the standard and to verify that there is no interference with the analyte. tandfonline.comresearchgate.net The position of the deuterium atoms can sometimes lead to slight differences in chromatographic retention times, which in areas of ion suppression, could potentially affect the accuracy of quantification. myadlm.org Therefore, thorough validation according to regulatory guidelines is essential. nih.gov This includes demonstrating the selectivity, accuracy, precision, and stability of the method. gmp-compliance.orgresearchgate.net The guidelines from regulatory bodies like the FDA and EMA provide a framework for these validation studies, ensuring the quality of data submitted for regulatory decisions. fda.goveuropa.euregulations.gov

Regulatory BodyKey Guidance on Internal Standards
FDA (U.S. Food and Drug Administration) Recommends the use of a suitable internal standard (IS) and that the reference standard is well-characterized. fda.gov The quality of the IS can affect the study data.
EMA (European Medicines Agency) States that a suitable IS can be added during sample processing in chromatographic methods. europa.eu Emphasizes validation of selectivity, accuracy, precision, and stability. europa.euresearchgate.net
ICH (International Council for Harmonisation) The M10 guideline on bioanalytical method validation provides harmonized recommendations for the validation and application of bioanalytical methods. ich.org

Q & A

Q. What are the key considerations for synthesizing Flunarizine-d8 Dihydrochloride with high isotopic purity?

this compound is synthesized by replacing eight hydrogen atoms with deuterium at specific positions, typically using deuterated precursors in a multi-step organic synthesis. Critical steps include:

  • Deuterium incorporation : Ensuring complete deuteration at the cinnamyl and bis(4-fluorophenyl)methyl groups via deuterium exchange reactions under controlled pH and temperature .
  • Purification : Chromatographic techniques (e.g., reverse-phase HPLC) are used to separate deuterated impurities. Purity (>98%) is confirmed via mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers validate the structural integrity of this compound in experimental preparations?

Methodological validation involves:

  • Mass spectrometry : To confirm molecular weight (477.42 g/mol for C₂₆H₁₈D₈F₂N₂·2HCl) and deuterium incorporation efficiency .
  • NMR analysis : ¹H-NMR should show absence of proton signals at deuterated positions, while ²H-NMR confirms isotopic enrichment .
  • X-ray crystallography : Optional for resolving crystal structure discrepancies, especially when comparing with non-deuterated analogs .

Advanced Research Questions

Q. What experimental design principles apply to quantifying this compound in complex biological matrices?

Advanced quantification requires:

  • LC-MS/MS optimization : Use a deuterated internal standard (e.g., Flunarizine-d8 itself) to correct for matrix effects. Key parameters include:
  • Ionization: ESI+ mode for protonated molecular ions [M+H]⁺.
  • Chromatographic separation: C18 column with 0.1% formic acid in acetonitrile/water .
    • Validation parameters : Assess linearity (1–100 ng/mL), LOQ (<1 ng/mL), and inter-day precision (<15% RSD) per ICH guidelines .

Q. How do researchers reconcile contradictory data on Flunarizine-d8’s stability under varying storage conditions?

Stability studies should address:

  • Temperature and pH : Degradation rates increase at >25°C or pH <3. Use accelerated stability testing (40°C/75% RH) to model shelf-life .
  • Deuterium loss : Monitor via MS for unexpected [M+D-H]⁺ peaks, indicating deuterium-proton exchange in aqueous buffers .
  • Statistical analysis : Apply ANOVA to compare batch-to-batch variability and identify outlier data caused by hydrolysis or photodegradation .

Q. What strategies are effective for profiling and quantifying impurities in this compound batches?

Impurity profiling involves:

  • EP/ICH-compliant methods : Use HPLC with UV detection (λ=254 nm) to separate impurities like 1-[Bis(4-fluorophenyl)methyl]-piperazine (Imp. A) and chlorobis-(4-fluorophenyl)methane .
  • Forced degradation studies : Expose the compound to heat, light, and oxidative stress (e.g., H₂O₂) to simulate degradation pathways .
  • Threshold limits : Total impurities should not exceed 2.0% per regulatory standards .

Q. How can this compound be utilized in receptor-binding studies to differentiate between T-type Ca²⁺ and D2 dopamine receptor interactions?

Experimental approaches include:

  • Radioligand displacement assays : Compare IC₅₀ values against non-deuterated Flunarizine in HEK293 cells expressing T-type Ca²⁺ channels vs. D2 receptors .
  • Isotope effect analysis : Deuterium’s kinetic isotope effect (KIE) may reduce binding kinetics, revealing mechanistic differences in receptor antagonism .

Methodological Challenges and Solutions

Q. What are the implications of deuterium isotope effects on the pharmacokinetic (PK) profile of this compound in preclinical models?

  • In vivo studies : Deuterium can alter metabolic stability (e.g., reduced CYP450-mediated oxidation), requiring dose adjustments in rodent PK models .
  • Bioanalytical validation : Ensure LC-MS methods distinguish between parent compound and deuterated metabolites (e.g., hydroxylated derivatives) .

Q. How should researchers design experiments to assess the impact of this compound on intracellular Ca²⁺ flux in neuronal cells?

  • Fluorescent probes : Use Fura-2 AM or Fluo-4 to measure Ca²⁺ transients in primary neurons.
  • Concentration gradients : Test 1–100 µM doses to differentiate T-type vs. L-type channel blockade .
  • Control experiments : Include verapamil (L-type inhibitor) and mibefradil (T-type inhibitor) to validate specificity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.